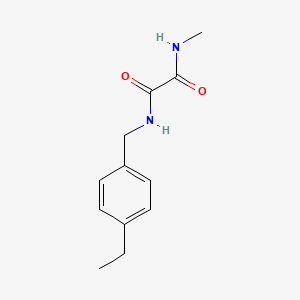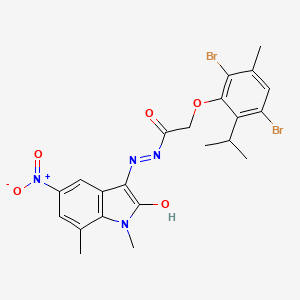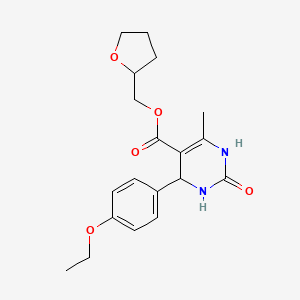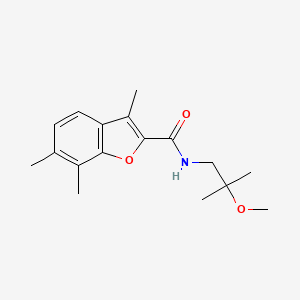
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide, also known as AM1241, is a synthetic cannabinoid compound that has gained attention in scientific research due to its potential therapeutic effects.
Wirkmechanismus
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide exerts its effects through the activation of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been found to play a role in the regulation of inflammation and pain. Activation of CB2 receptors by N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines, resulting in a reduction of inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide has been found to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide has also been found to reduce oxidative stress and inhibit apoptosis, suggesting potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide in lab experiments is its selectivity for CB2 receptors, which allows for more precise targeting of the immune system. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide. One direction is to investigate its potential therapeutic effects in other diseases, such as multiple sclerosis, rheumatoid arthritis, and cancer. Another direction is to explore its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide and its potential side effects.
In conclusion, N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a synthetic cannabinoid compound that has shown potential therapeutic effects in various diseases. Its selectivity for CB2 receptors and anti-inflammatory properties make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide involves the reaction of 3,6,7-trimethyl-1,2-benzofuran with 2-bromo-2-methylpropylamine, followed by the addition of methoxyacetyl chloride. The resulting product is then treated with ammonia to yield N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide. This synthesis method has been reported in several scientific journals and has been found to be reliable and efficient.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. In animal studies, N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide has been found to reduce pain and inflammation in models of neuropathic pain, inflammatory pain, and osteoarthritis. It has also been shown to protect against brain damage in models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-10-7-8-13-12(3)15(21-14(13)11(10)2)16(19)18-9-17(4,5)20-6/h7-8H,9H2,1-6H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBODYQGXHMEKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC(C)(C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)
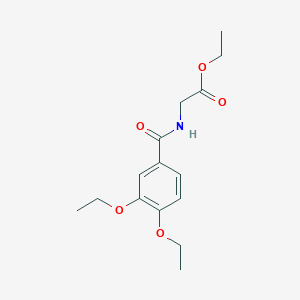
![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)
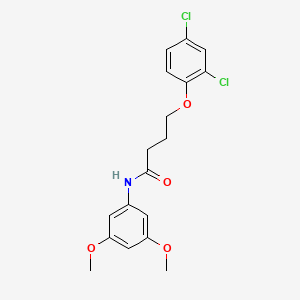
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)
![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
![1-ethyl-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}piperazine](/img/structure/B5234829.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
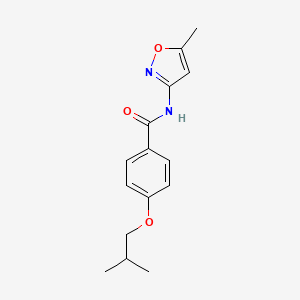
![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
